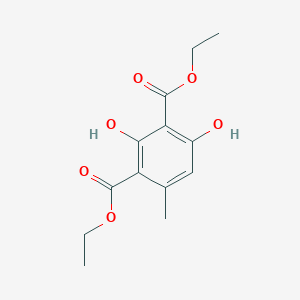
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is an organic compound with significant interest in various scientific fields. This compound features a benzene ring substituted with two hydroxyl groups, a methyl group, and two ester groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of greener catalysts and solvents is also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,5-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-5-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-6-ethylbenzene-1,3-dicarboxylate
Uniqueness
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. Its methyl group at the 6-position provides steric hindrance that can influence its chemical behavior compared to its analogs.
Propiedades
Número CAS |
53103-17-6 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(16)9-7(3)6-8(14)10(11(9)15)13(17)19-5-2/h6,14-15H,4-5H2,1-3H3 |
Clave InChI |
IEQGBXVDTCHPBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1C)O)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


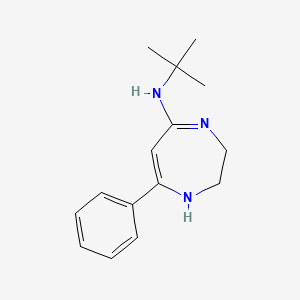
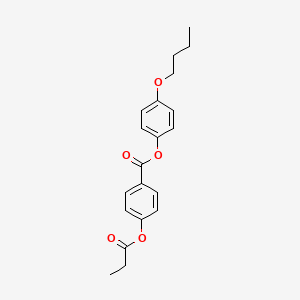
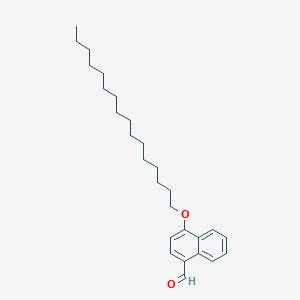
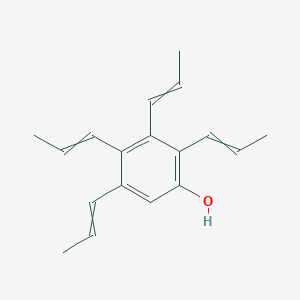

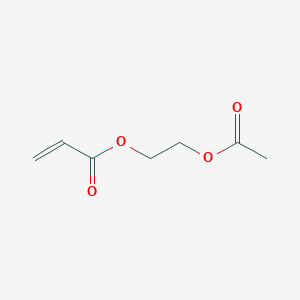
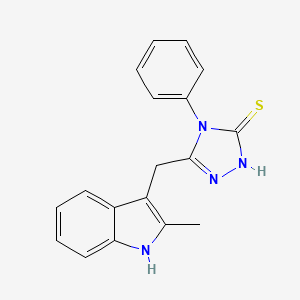


![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
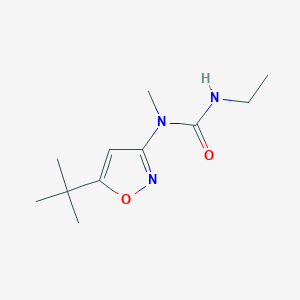
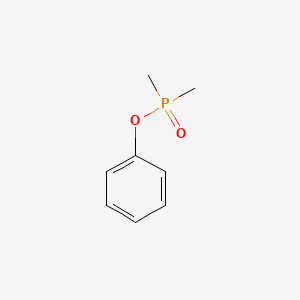
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
